
8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione, also known as CP-55940, is a synthetic cannabinoid compound that has been widely used in scientific research to study the endocannabinoid system. This compound is known to have a high affinity for both CB1 and CB2 receptors, which are found in the central nervous system and immune system, respectively. In
Scientific Research Applications
Antidepressant Activity
A compound closely related to 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione was synthesized and found to exhibit antidepressant activity. This synthesized compound, through the interaction of specific precursors with cyclohexylamine, demonstrated pronounced antidepressant effects at certain dosages in experimental models. These findings suggest potential therapeutic applications in the treatment of depression (Феркат Адельзянович Халиуллин et al., 2017; F. Khaliullin et al., 2018).
Cyclin-dependent Kinase Inhibition
The inhibition of cyclin-dependent kinases (cdk) is critical for the regulation of the cell division cycle. Compounds like olomoucine and roscovitine have been shown to exert strong inhibitory effects on p34cdc2/cyclin B kinase. Modifications to the purine ring structure, specifically at positions 1, 3, and 7, are crucial for this inhibitory activity, highlighting the potential of purine derivatives as antimitotic and antitumor drugs (L. Havlícek et al., 1997).
Anti-inflammatory Activity
Substituted analogues based on the purine-2,6-dione ring system have shown significant antiinflammatory activities in models of chronic inflammation. These findings indicate the therapeutic potential of these compounds in managing inflammatory conditions without the side effects commonly associated with traditional anti-inflammatory drugs (J. Kaminski et al., 1989).
Cardiovascular Activity
Derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activities. Certain compounds exhibited strong prophylactic antiarrhythmic activity, suggesting their potential use in cardiovascular therapy (G. Chłoń-Rzepa et al., 2004).
Analgesic Activity
New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with carboxylic, ester, or amide moieties have shown significant analgesic activity in vivo. These compounds, particularly benzylamide and 4-phenylpiperazinamide derivatives, demonstrated stronger analgesic and anti-inflammatory effects than acetylsalicylic acid, indicating their potential as new classes of analgesic and anti-inflammatory agents (M. Zygmunt et al., 2015).
properties
IUPAC Name |
8-(cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-25-18-17(19(27)24-21(25)28)26(13-8-14-29-16-11-6-3-7-12-16)20(23-18)22-15-9-4-2-5-10-15/h3,6-7,11-12,15H,2,4-5,8-10,13-14H2,1H3,(H,22,23)(H,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYMMPHEMYFTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

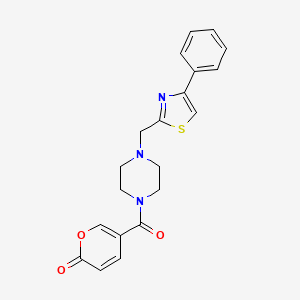
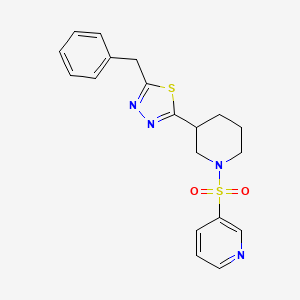
![3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865577.png)
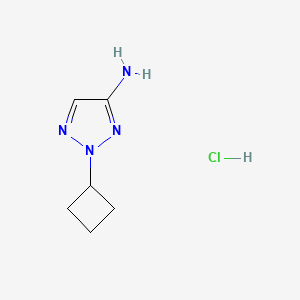
![6-Chloro-3-(piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2865582.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2865583.png)
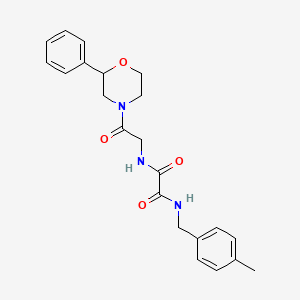
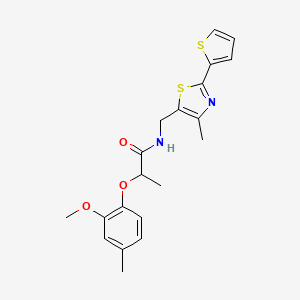
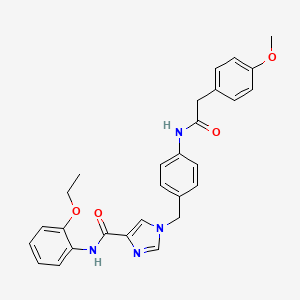
![4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2865593.png)
![N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2865594.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2865595.png)

